5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
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Overview
Description
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone is a synthetic organic compound with a unique structure that includes a bromine atom, a deoxy sugar, and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone typically involves the bromination of a suitable precursor, followed by cyclization to form the lactone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a deoxy sugar derivative.
Oxidation Reactions: The lactone ring can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include 5-hydroxy-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone.
Reduction Reactions: Products include 5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone.
Oxidation Reactions: Products include 5-bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic acid.
Scientific Research Applications
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone involves its interaction with specific molecular targets. The bromine atom and the lactone ring play crucial roles in its reactivity and binding to target molecules. The compound can act as an electrophile, reacting with nucleophiles in biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-deoxythymidine: A nucleoside analog with similar bromine substitution but different sugar and base components.
5-Bromo-2-deoxyuridine: Another nucleoside analog with bromine substitution, used in antiviral and anticancer research.
Uniqueness
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone is unique due to its specific combination of a bromine atom, a deoxy sugar, and a lactone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3aR,6S,6aR)-6-(bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO4/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6H,4H2,1-3H3/t5-,6-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZNYHYUVVXMM-HCVRKRLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)CBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)CBr)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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